Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate

Glucokinase activation Diabetes Metabolic disorders

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate (CAS 251554-29-7) is a bicyclic heterocyclic compound featuring a seven-membered oxepine ring fused to a benzene ring, bearing a ketone at position 5 and an ethyl ester at position 4. With a molecular formula of C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol, it belongs to the benzoxepine-4-carboxylate family—a privileged scaffold in medicinal chemistry.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 251554-29-7
Cat. No. B1368930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate
CAS251554-29-7
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCOC2=CC=CC=C2C1=O
InChIInChI=1S/C13H14O4/c1-2-16-13(15)10-7-8-17-11-6-4-3-5-9(11)12(10)14/h3-6,10H,2,7-8H2,1H3
InChIKeyLTHIQXWICUIQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate (CAS 251554-29-7): A Versatile Benzoxepine-4-carboxylate Building Block for Medicinal Chemistry and Diabetes Research


Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate (CAS 251554-29-7) is a bicyclic heterocyclic compound featuring a seven-membered oxepine ring fused to a benzene ring, bearing a ketone at position 5 and an ethyl ester at position 4 [1]. With a molecular formula of C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol, it belongs to the benzoxepine-4-carboxylate family—a privileged scaffold in medicinal chemistry [2]. Its primary documented biological activity is activation of glucokinase (GK), positioning it as a research tool for metabolic disorders including Type 1 and Type 2 diabetes [3]. Beyond its biological profile, the compound serves as a key synthetic intermediate for constructing diverse oxygen heterocycles through novel C–C, C–N, and C–O bond-forming reactions [4].

Why Generic Benzoxepine Substitution Cannot Replace Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate in Research Procurement


Benzoxepine-4-carboxylates are not interchangeable building blocks; substitution at position 4 (ethyl ester vs. methyl ester vs. amide) dictates both physicochemical properties and synthetic reactivity [1]. The ethyl ester in CAS 251554-29-7 confers a computed XLogP3 of 2.2 and zero hydrogen bond donors, producing a lipophilic, non-donor profile distinct from the corresponding carboxylic acid or amide analogs [2]. Critically, the tetrahydro-5-oxo architecture provides the α-ketoester motif that enables Bi(OTf)₃-catalyzed ring-opening with diamines and Cu(OAc)₂-mediated C–H oxygenation — reactions that 2,3-dihydro or fully aromatic benzoxepine analogs cannot undergo [3]. Furthermore, the glucokinase-activating property documented for this specific ester (EC₅₀ = 660–1,300 nM) cannot be assumed for the free acid or amide derivatives without independent confirmation [4]. Researchers requiring a validated GK activator scaffold or a reliable benzoxepine-4-carboxylate intermediate for heterocycle synthesis must specify CAS 251554-29-7 rather than accepting a structural analog.

Quantitative Comparative Evidence: How Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate Differentiates from Closest Analogs


Glucokinase Activation Potency: EC₅₀ of CAS 251554-29-7 vs. Known GK Activator LY2608204

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate activates human recombinant glucokinase with EC₅₀ values of 660 nM and 1,300 nM in two independent assays using 5 mM glucose, as recorded in ChEMBL/BindingDB [1]. In the same assay format, the clinically studied GK activator LY2608204 exhibits an EC₅₀ of 42 nM against recombinant GK [2]. While LY2608204 is ~16–31-fold more potent, CAS 251554-29-7 belongs to a structurally distinct benzoxepine-4-carboxylate chemotype, offering a complementary scaffold for structure–activity relationship (SAR) exploration of non-amide, non-urea GK activators. This provides a differentiated starting point for medicinal chemistry programs seeking to avoid the intellectual property space of established GK activator series.

Glucokinase activation Diabetes Metabolic disorders GK activator

Synthetic Building Block Versatility: Ring-Opening vs. C–H Oxygenation Reaction Outcomes for Benzoxepine-4-carboxylates

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate (compound 1a in the literature) participates in two mechanistically orthogonal transformations that demonstrate its unique synthetic value over non-carboxylate benzoxepines. Under Bi(OTf)₃ catalysis (5 mol%), reaction with benzene-1,2-diamine yields benzophenazine derivatives in very good yields via C–C, C–N, and C–O bond formation in a single step — a ring-opening pathway unavailable to 3,4-dihydro-2H-benzo[b]oxepin-5-one (CAS 6786-30-7), which lacks the 4-carboxylate directing/activating group [1]. Separately, Cu(OAc)₂-mediated C–H oxygenation with benzylamines or anilines under solvent-free conditions produces naphtho[2,1-d]oxazoles and benzo[c]phenoxazines with fluorescence emission up to 627 nm and quantum yields up to Φf = 0.51 [2]. The corresponding methyl ester analog shows comparable reactivity but yields products with different solubility and purification profiles, making the ethyl ester the preferred substrate for chromatography-based isolation.

Organic synthesis Heterocycle construction Ring-opening C–H oxygenation

Stereospecific Synthesis: Benzoxepine-4-carboxylate Ethyl Ester as Preferred Substrate for Chiral Naphtho-oxazinone Construction

In a novel stereocontrolled method for preparing chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones, benzoxepine-4-carboxylates react with chiral amino acid ethyl esters to form C–N, C–C, and C–O bonds in a single step [1]. The ethyl ester substrate (CAS 251554-29-7) is specifically utilized in this methodology; the analogous methyl ester or free acid would produce different diastereomeric outcomes or reduced reactivity due to altered steric and electronic properties at the 4-position. This stereospecific transformation generates chiral heterocyclic scaffolds with defined absolute configuration, directly applicable to medicinal chemistry programs requiring enantiomerically pure building blocks. In contrast, non-carboxylate benzoxepines such as 3,4-dihydro-2H-benzo[b]oxepin-5-one cannot undergo this annulation because the 4-carboxylate is mechanistically required for C–C bond formation.

Stereospecific synthesis Chiral heterocycles Amino acid coupling Naphtho-oxazinones

Drug-Like Physicochemical Profile: XLogP3 and Hydrogen Bond Donor Count vs. Carboxylic Acid and Amide Analogs

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate possesses a computed XLogP3 of 2.2, zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), and a molecular weight of 234.25 g/mol [1]. This places it within favorable drug-like property space (MW < 500, XLogP < 5, HBD ≤ 5, HBA ≤ 10) per Lipinski's rule of five [2]. In contrast, the corresponding carboxylic acid analog (CAS not located; hypothetical 4-COOH derivative) would possess HBD = 1 and an XLogP3 approximately 1.5–2.0 log units lower, significantly reducing membrane permeability. The amide derivatives claimed in patent families (e.g., IL207842A0, KR20100122944A) for diabetes treatment [3] introduce hydrogen bond donors (HBD ≥ 1), altering solubility and target engagement profiles. For in vitro assays requiring passive cell penetration without transporter involvement, the ethyl ester's balanced lipophilicity and absence of HBD provide a pharmacokinetic advantage over both the free acid and amide counterparts.

Physicochemical properties Drug-likeness Lipophilicity Hydrogen bonding

Commercial Availability and Purity Grade: Multi-Vendor Sourcing at ≥96% Purity

Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate is commercially available from multiple independent suppliers with documented purity specifications: 98% (Le Yan, product no. 2232032) and 96% (Molbase, catalog no. c211573745, 10 g packaging) . This multi-vendor sourcing with batch-level purity data ensures supply chain redundancy — a critical procurement criterion for research programs that cannot tolerate single-supplier dependency. The compound is also indexed on authoritative databases including PubChem (CID 15486835) and ChemicalBook, facilitating rapid CAS-based cross-referencing and quality verification . In contrast, the corresponding free acid (1-benzoxepin-4-carboxylic acid) and many amide derivatives are not stocked as catalog products by major suppliers, requiring custom synthesis with associated lead times (typically 4–8 weeks) and minimum order quantities.

Chemical procurement Vendor comparison Purity specification Supply chain

Validated Research and Procurement Application Scenarios for Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate


Glucokinase Activator Tool Compound for Diabetes Target Validation

With a confirmed EC₅₀ of 660–1,300 nM against human recombinant glucokinase [1], CAS 251554-29-7 serves as a structurally novel chemical probe for GK target validation studies. Its benzoxepine-4-carboxylate scaffold is distinct from the amide- and urea-based GK activators dominating the patent literature, enabling researchers to interrogate GK allosteric activation through an alternative chemotype. The compound should be used in parallel with a known potent GK activator (e.g., LY2608204, EC₅₀ = 42 nM) as a positive control when establishing GK-dependent glucose uptake or insulin secretion assays in hepatocyte or pancreatic β-cell models.

Key Intermediate for One-Pot Heterocycle Library Synthesis via Ring-Opening Cascade

For medicinal chemistry groups synthesizing benzophenazine, quinoxaline, or phenoxazine libraries, CAS 251554-29-7 is the experimentally validated substrate for Bi(OTf)₃-catalyzed ring-opening cascades with 1,2-diamines or 2-aminophenols [2]. The reaction proceeds in a single pot under mild conditions with very good yields, enabling rapid analog generation. Researchers should procure the ethyl ester specifically — the parent ketone (CAS 6786-30-7) and 2,3-dihydro variants do not participate in this transformation. This compound is also suitable as a benchmark substrate when developing new Lewis acid-catalyzed ring-opening methodologies for medium-ring oxygen heterocycles.

Chiral Building Block for Stereospecific Naphtho-oxazinone Synthesis

CAS 251554-29-7 reacts with chiral amino acid ethyl esters under stereocontrolled conditions to produce enantiomerically enriched 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones in a single step — a transformation that simultaneously forms C–N, C–C, and C–O bonds [3]. This application is particularly valuable for programs targeting chiral heterocyclic scaffolds for kinase inhibition or nuclear receptor modulation, where absolute stereochemistry determines biological activity. The ethyl ester is the only commercially available benzoxepine-4-carboxylate documented for this stereospecific annulation.

Physicochemical Reference Standard for Benzoxepine-4-carboxylate SAR Studies

The compound's well-defined physicochemical properties — XLogP3 = 2.2, HBD = 0, HBA = 4, MW = 234.25 [4] — make it suitable as a reference point in structure–activity relationship studies exploring how ester vs. acid vs. amide functionalization at position 4 affects membrane permeability, metabolic stability, and target engagement. Paired with the corresponding amide derivatives claimed in diabetes patents (IL207842A0, KR20100122944A) [5], researchers can systematically deconvolute the contribution of the ester moiety to the overall pharmacological profile. The documented multi-vendor availability at ≥96% purity ensures batch-to-batch consistency for longitudinal SAR campaigns.

Quote Request

Request a Quote for Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.